molecular formula C6H9Cl2NO B1598414 1-(Dichloroacetyl)-pyrrolidine CAS No. 20266-01-7

1-(Dichloroacetyl)-pyrrolidine

Cat. No.: B1598414
CAS No.: 20266-01-7
M. Wt: 182.04 g/mol
InChI Key: SOTWMOLMAXYKFW-UHFFFAOYSA-N
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Description

1-(Dichloroacetyl)-pyrrolidine is an organic compound that belongs to the class of pyrrolidines It is characterized by the presence of a dichloroacetyl group attached to the nitrogen atom of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Dichloroacetyl)-pyrrolidine can be synthesized through the reaction of pyrrolidine with dichloroacetyl chloride. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{Pyrrolidine} + \text{Dichloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(Dichloroacetyl)-pyrrolidine undergoes various chemical reactions, including:

    Substitution Reactions: The dichloroacetyl group can be substituted by nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The compound can be hydrolyzed to yield pyrrolidine and dichloroacetic acid.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed:

    Substitution Reactions: Various substituted pyrrolidine derivatives.

    Hydrolysis: Pyrrolidine and dichloroacetic acid.

    Oxidation and Reduction: Oxidized or reduced forms of the compound.

Scientific Research Applications

1-(Dichloroacetyl)-pyrrolidine has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer properties.

    Biological Studies: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.

    Industrial Applications: It is used in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Dichloroacetyl)-pyrrolidine involves its interaction with specific molecular targets. For instance, derivatives of dichloroacetic acid, such as this compound, can inhibit pyruvate dehydrogenase kinase, leading to the activation of pyruvate dehydrogenase and alteration of cellular metabolism. This mechanism is particularly relevant in the context of cancer research, where the compound can induce apoptosis in cancer cells by disrupting their metabolic pathways .

Comparison with Similar Compounds

1-(Dichloroacetyl)-pyrrolidine can be compared with other similar compounds, such as:

    Dichlormid: N,N-diallyl-2,2-dichloroacetamide, used as a herbicide safener.

    Flurazole: Phenylmethyl 2-chloro-4-(trifluoromethyl)-5-thiazole-carboxylate, another herbicide safener.

    MG-191: 2-dichloromethyl-2-methyl-1,3-dioxolane, used in similar applications.

Uniqueness: this compound is unique due to its specific structure and the presence of the dichloroacetyl group, which imparts distinct chemical properties and reactivity. Its ability to act as an intermediate in the synthesis of various biologically active compounds highlights its importance in medicinal chemistry and industrial applications.

Properties

IUPAC Name

2,2-dichloro-1-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Cl2NO/c7-5(8)6(10)9-3-1-2-4-9/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTWMOLMAXYKFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00403097
Record name 2,2-Dichloro-1-(pyrrolidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20266-01-7
Record name 2,2-Dichloro-1-(1-pyrrolidinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20266-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dichloro-1-(pyrrolidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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